3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15962449
InChI: InChI=1S/C11H13ClN2O/c1-2-14-10(9(13)11(14)15)7-4-3-5-8(12)6-7/h3-6,9-10H,2,13H2,1H3
SMILES:
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol

3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one

CAS No.:

Cat. No.: VC15962449

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one -

Specification

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
IUPAC Name 3-amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one
Standard InChI InChI=1S/C11H13ClN2O/c1-2-14-10(9(13)11(14)15)7-4-3-5-8(12)6-7/h3-6,9-10H,2,13H2,1H3
Standard InChI Key NXIYHXGQDZAUOL-UHFFFAOYSA-N
Canonical SMILES CCN1C(C(C1=O)N)C2=CC(=CC=C2)Cl

Introduction

3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one is a synthetic compound belonging to the class of azetidine derivatives. It features a four-membered saturated heterocyclic ring containing one nitrogen atom, with an amino group and a chlorophenyl substituent attached to the ring. This unique structure contributes to its potential therapeutic applications in medicinal chemistry and drug development.

Synthesis

The synthesis of 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one typically involves multi-step organic reactions. A common approach includes the introduction of amino and chlorophenyl groups through controlled chemical reactions. These methods allow for the controlled synthesis of the target compound while enabling modifications to enhance yield and purity.

Biological Activities and Potential Applications

Research indicates that compounds similar to 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amino and chlorophenyl groups may contribute to these effects by interacting with biological targets such as enzymes and receptors.

CompoundStructureKey Properties
3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-oneFour-membered azetidine ring with amino and chlorophenyl groupsPotential antimicrobial, anti-inflammatory, and anticancer activities
3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-oneSimilar azetidine structure with different substituentsAntimicrobial activity
3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-oneVariations in the position of the chlorine atomAnticancer properties

Mechanism of Action and Therapeutic Potential

The mechanism of action for 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one is not fully elucidated but is believed to involve interactions with specific biological targets. Preliminary studies suggest that modifications on the azetidine ring can significantly alter its binding affinity and selectivity towards targets, impacting its therapeutic potential.

Future Research Directions

Further research is needed to fully explore the therapeutic potential of 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one. This includes detailed studies on its pharmacokinetics, toxicity, and efficacy in various disease models. Additionally, modifications to the compound's structure could enhance its stability, solubility, and bioavailability, which are crucial for pharmacological applications.

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